molecular formula C13H19FO2Si B13467442 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde CAS No. 113984-69-3

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde

Cat. No.: B13467442
CAS No.: 113984-69-3
M. Wt: 254.37 g/mol
InChI Key: KCDWTBCYHZSRNK-UHFFFAOYSA-N
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Description

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a fluorinated benzaldehyde. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group on a fluorinated benzaldehyde using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents.

Major Products Formed

    Oxidation: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid.

    Reduction: 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde primarily involves its reactivity as an aldehyde and the stability conferred by the TBS protecting group. The TBS group protects the hydroxyl functionality during various chemical transformations, allowing selective reactions at other sites on the molecule. The fluorine atom can influence the electronic properties of the benzaldehyde, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl alcohol
  • 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzoic acid
  • 3-{[Tert-butyl(dimethyl)silyl]oxy}-2-chlorobenzaldehyde

Uniqueness

3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde is unique due to the presence of both the TBS protecting group and the fluorine atom. The TBS group provides stability and protection during synthetic procedures, while the fluorine atom imparts distinct electronic properties that can influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

CAS No.

113984-69-3

Molecular Formula

C13H19FO2Si

Molecular Weight

254.37 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-15)12(11)14/h6-9H,1-5H3

InChI Key

KCDWTBCYHZSRNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)C=O

Origin of Product

United States

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